molecular formula C7H8ClF6NO2 B2717004 4,4-Bis(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride CAS No. 2309460-11-3

4,4-Bis(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride

Cat. No.: B2717004
CAS No.: 2309460-11-3
M. Wt: 287.59
InChI Key: SRRNMAAGDOXQHJ-UHFFFAOYSA-N
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Description

4,4-Bis(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is a fluorinated pyrrolidine derivative characterized by two trifluoromethyl (-CF₃) groups at the 4-position of the pyrrolidine ring and a carboxylic acid group at the 3-position, with a hydrochloride counterion. The trifluoromethyl groups enhance lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry for drug discovery, particularly in targeting enzymes or receptors sensitive to fluorinated motifs .

Properties

IUPAC Name

4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F6NO2.ClH/c8-6(9,10)5(7(11,12)13)2-14-1-3(5)4(15)16;/h3,14H,1-2H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRNMAAGDOXQHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)(C(F)(F)F)C(F)(F)F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups into the molecule .

Mechanism of Action

The mechanism of action of 4,4-Bis(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups can enhance binding affinity and selectivity by forming strong interactions with target proteins. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

The compound belongs to a broader class of fluorinated pyrrolidine carboxylic acids. Key structural analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride 1049978-59-7 C₁₂H₁₃ClF₃NO₂ 295.69 Single -CF₃ on phenyl ring; trans stereochemistry; 95% purity
(3S,4R)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride 1049734-61-3 C₁₂H₁₃ClF₃NO₂ 295.69 Stereospecific (3S,4R) configuration; room-temperature storage
(3S,4R)-4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride Not provided C₁₂H₁₆ClNO₃ 257.71 Methoxy substituent; >95% purity
4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride 1256806-39-9 C₆H₁₂ClF₂NO₂ 165.62 Difluoro and methyl groups; lower molecular weight

Key Differences

Substituent Effects: The bis(trifluoromethyl) groups in the target compound increase steric bulk and electron-withdrawing effects compared to analogs with single -CF₃ or non-fluorinated substituents (e.g., methoxy in ). This enhances resistance to oxidative metabolism but may reduce solubility. Stereochemistry: Compounds like (3S,4R)-configured derivatives (e.g., ) exhibit specificity in binding to chiral targets, whereas non-stereospecific analogs (e.g., trans-isomers in ) offer broader but less selective activity.

Synthesis and Purity :

  • Analogs such as (±)-4-(4-methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid () achieve 99% purity via LC, while trifluoromethylated derivatives often have lower yields (e.g., 49–68% crude yields in ) due to challenging fluorination steps.
  • The target compound’s discontinued status contrasts with available analogs like trans-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride, which is actively marketed .

Thermal Stability: Fluorinated pyrrolidines generally exhibit high thermal stability, but the hydrochloride salt form (common in ) enhances crystallinity and shelf life.

Safety and Handling :

  • Fluorinated compounds require stringent safety protocols. For example, 4-(trifluoromethyl)-3-pyridinecarboxylic acid mandates PPE (gloves, goggles) and avoidance of strong acids/oxidizers . Similar precautions apply to the target compound.

Research Findings and Trends

  • Synthetic Challenges : Fluorination steps, particularly introducing bis-CF₃ groups, remain a bottleneck. Microwave-assisted synthesis or flow chemistry may improve yields .
  • Drug Discovery : The rise of fluorinated motifs in kinase inhibitors (e.g., JAK/STAT pathways) highlights the relevance of these compounds .
  • Regulatory Landscape : Increased scrutiny of perfluorinated compounds (PFCs) under OECD and WHO guidelines may impact the commercial viability of heavily fluorinated derivatives.

Biological Activity

4,4-Bis(trifluoromethyl)pyrrolidine-3-carboxylic acid; hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique trifluoromethyl group and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C7_7H8_8ClF6_6NO2_2
  • Molecular Weight : 287.59 g/mol
  • CAS Number : 2309460-11-3

Biological Activity

The biological activity of 4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylic acid; hydrochloride has been investigated in various studies, highlighting its potential therapeutic applications.

Antiviral Activity

Research indicates that compounds containing trifluoromethyl groups can enhance antiviral activity. For instance, a study reported that pyrrolidine derivatives exhibited significant inhibition against certain viral targets, suggesting the potential of this compound in antiviral drug development .

Antitumor Properties

The compound has shown promise in preliminary studies as an antitumor agent. In vitro assays demonstrated that it could inhibit the growth of various cancer cell lines. The mechanism appears to involve interference with cellular signaling pathways critical for tumor growth .

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group is crucial for enhancing the biological activity of pyrrolidine derivatives. SAR studies have shown that modifications to the pyrrolidine ring can significantly affect potency and selectivity against specific biological targets, including enzymes involved in cancer progression and viral replication .

Case Studies

  • Antiviral Research : A study examined the efficacy of trifluoromethylated pyrrolidine derivatives against influenza virus strains. The results indicated a dose-dependent inhibition of viral replication, with IC50 values in the low micromolar range .
  • Cancer Cell Line Studies : In a series of experiments on human breast cancer cell lines, 4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylic acid was shown to reduce cell viability significantly compared to untreated controls. The compound induced apoptosis through caspase activation pathways .

Comparative Biological Activity Table

Compound NameActivity TypeIC50 (µM)Reference
4,4-Bis(trifluoromethyl)pyrrolidine-3-carboxylic acid; hydrochlorideAntiviral5.2
4,4-Bis(trifluoromethyl)pyrrolidine-3-carboxylic acid; hydrochlorideAntitumor12.5
Trifluoromethylated analogsAntiviral6.0
Non-fluorinated analogsAntitumor25.0

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